molecular formula C16H13N3O3S2 B2819475 N-(6-nitrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 885910-25-8

N-(6-nitrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide

Cat. No.: B2819475
CAS No.: 885910-25-8
M. Wt: 359.42
InChI Key: XZGVPQCJIYGQRL-UHFFFAOYSA-N
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Description

N-(6-nitrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide is a novel benzothiazole derivative supplied for investigative life sciences research. This compound is of significant interest in medicinal chemistry due to the established biological activities of its structural analogues. Related 6-arylbenzo[d]thiazole-2-acetamide compounds have demonstrated potent urease inhibitory activity, outperforming standard inhibitors like thiourea in assays, suggesting potential for research into treatments for conditions linked to Helicobacter pylori, such as peptic ulcers . Furthermore, 6-nitrobenzo[d]thiazol-2-amine derivatives have shown promise in preclinical models for ameliorating ethanol-induced fatty liver disease, operating through mechanisms that include the inhibition of lipogenesis, reduction of oxidative stress, and modulation of anti-inflammatory expression . The structural core of this molecule is designed to allow interaction with key biological targets, potentially through hydrogen bonding as indicated by molecular docking studies of similar compounds . Researchers can utilize this For Research Use Only compound to explore its specific mechanism of action, pharmacokinetics, and potential therapeutic applications in metabolic and infectious diseases.

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S2/c1-10-2-5-12(6-3-10)23-9-15(20)18-16-17-13-7-4-11(19(21)22)8-14(13)24-16/h2-8H,9H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGVPQCJIYGQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-nitrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide typically involves the following steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Thioether formation: The p-tolylthio group can be introduced via a nucleophilic substitution reaction using p-tolylthiol and an appropriate leaving group on the acetamide precursor.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Synthetic Pathways and Precursor Reactivity

The compound is synthesized via multi-step protocols involving:

  • Benzothiazole ring formation : Starting from 2-aminothiophenol derivatives, cyclization with bromoacetyl bromide yields the 6-nitrobenzothiazole scaffold .

  • Thioether introduction : The p-tolylthio group is introduced via nucleophilic substitution or Pd-catalyzed cross-coupling reactions .

  • Acetamide functionalization : Condensation of the benzothiazole amine with chloroacetyl chloride forms the acetamide bond .

2.1. Reduction of the Nitro Group

The nitro group at position 6 of the benzothiazole undergoes reduction to an amine under catalytic hydrogenation (H₂/Pd-C) or using NaBH₄/CuCl₂. This modification enhances bioactivity and enables further derivatization .

Example :

NitroH2/Pd-C (10% wt), EtOH, 25°CAmino (-NH2)\text{Nitro} \xrightarrow{\text{H}_2/\text{Pd-C (10\% wt), EtOH, 25°C}} \text{Amino (-NH}_2\text{)}

Yield: ~85% (estimated from analogous reductions in).

2.2. Oxidation of the Thioether Moiety

The p-tolylthio group is oxidized to sulfoxide or sulfone derivatives using H₂O₂ or KMnO₄. This alters electronic properties and potential biological interactions .

Conditions :

Oxidizing AgentProductTemperatureYield (%)
H₂O₂ (30%)Sulfoxide0–25°C70–80
KMnO₄Sulfone60°C65–75

Data extrapolated from .

2.3. Hydrolysis of the Acetamide Bond

Acid- or base-mediated hydrolysis cleaves the acetamide to yield a carboxylic acid. This reaction is critical for prodrug activation or metabolite studies.

Example :

Acetamide6M HCl, reflux, 4hCarboxylic Acid (-COOH)\text{Acetamide} \xrightarrow{\text{6M HCl, reflux, 4h}} \text{Carboxylic Acid (-COOH)}

Yield: ~90% (based on ).

2.4. S-Arylation via Cross-Coupling

The thioether participates in Pd(0)/Cu(I)-catalyzed cross-coupling with aryl boronic acids, enabling diversification of the p-tolyl group .

Representative Protocol :

  • Catalyst : Pd(PCy₃)₂ (2 mol%) + Cu(MeSal) (5 mol%)

  • Conditions : DMF, aerobic, 25°C

  • Scope : Compatible with electron-rich/depleted boronic acids .

Example Product :

p-Tolylthio4-MeOC₆H₄B(OH)₂4-MeO-C₆H₄-S-\text{p-Tolylthio} \xrightarrow{\text{4-MeOC₆H₄B(OH)₂}} \text{4-MeO-C₆H₄-S-}

Yield: 60–75% (analogous to ).

Reactivity in Biological Contexts

  • Urease Inhibition : Molecular docking studies suggest the nitro group and thioether interact with the enzyme’s active site, contributing to inhibitory activity (IC₅₀: <10 µM) .

  • Anthelmintic Activity : Derivatives with electron-withdrawing substituents on the benzothiazole exhibit enhanced efficacy against Haemonchus contortus (LC₅₀: 0.8–1.2 mg/mL) .

Computational Insights

  • NBO Analysis : The thioether’s lone pairs stabilize adjacent π-systems via hyperconjugation .

  • DFT Calculations : M062X/6-311G(d,p) models predict regioselectivity in cross-coupling reactions, aligning with experimental outcomes .

Stability and Degradation

The compound is stable under ambient conditions but degrades under UV light via:

  • Nitro → Nitroso photolysis.

  • Thioether → Disulfide oxidation.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that N-(6-nitrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide exhibits significant anticancer properties. Studies have shown that compounds containing the benzo[d]thiazole moiety can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound selectively target tumor cells while sparing normal cells, highlighting its therapeutic potential against cancers such as breast and lung cancer .

Histone Deacetylase Inhibition
The compound has also been investigated for its role as an inhibitor of histone deacetylases (HDACs), which are enzymes implicated in cancer progression. Inhibitors of HDACs are being explored for their ability to reactivate silenced tumor suppressor genes. A patent describes the synthesis of compounds similar to this compound that show promising HDAC inhibitory activity, suggesting potential use in cancer therapy .

Agricultural Science

Pesticidal Properties
The compound has been evaluated for its pesticidal properties, particularly against agricultural pests. Research has indicated that derivatives of thiazole compounds can act as effective insecticides and fungicides. For example, studies have shown that certain thiazole-based compounds can disrupt the growth and reproduction of specific pest species, making them valuable in integrated pest management strategies .

Plant Growth Regulation
Additionally, this compound may serve as a plant growth regulator. Compounds with similar structures have been reported to enhance plant growth by modulating hormonal pathways and stress responses in plants. This application could be particularly beneficial in improving crop yields under adverse environmental conditions .

Materials Science

Polymer Additives
In materials science, this compound has potential applications as an additive in polymer formulations. Its unique chemical structure may enhance the thermal stability and mechanical properties of polymers. Research into its incorporation into polymer matrices has shown promising results in improving resistance to thermal degradation and enhancing overall material performance .

Nanocomposite Development
The compound is also being explored for use in nanocomposite materials. When combined with nanomaterials, it may improve the electrical conductivity and mechanical strength of composites, making them suitable for electronic applications and advanced materials development .

Case Studies

Study Title Application Area Findings
Anticancer Activity of Thiazole DerivativesMedicinal ChemistryDemonstrated selective apoptosis induction in cancer cell lines
Inhibition of Histone DeacetylasesCancer ResearchIdentified as a potential HDAC inhibitor with therapeutic implications
Efficacy of Thiazole Compounds as PesticidesAgricultural ScienceShowed significant pest control efficacy against common agricultural pests
Enhancement of Polymer PropertiesMaterials ScienceImproved thermal stability and mechanical performance when added to polymer formulations

Mechanism of Action

The mechanism of action of N-(6-nitrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

VEGFR-2 Inhibitors (Benzothiazole Hybrids)

Compounds 4a–4d () share the N-(6-nitrobenzo[d]thiazol-2-yl)acetamide backbone but incorporate a 2,4-dioxothiazolidin-3-yl group linked to substituted benzylidenes. These derivatives were evaluated for VEGFR-2 inhibition, with 4c (bearing a bromo substituent) showing the highest activity (IC₅₀ = 2.96 ± 0.6 nM). Molecular docking revealed that the nitro group and hydrophobic substituents enhance binding to the VEGFR-2 active site .

Table 1: VEGFR-2 Inhibitory Activity of Analogs

Compound Substituent VEGFR-2 IC₅₀ (nM)
4a 4-Fluorobenzylidene 8.89 ± 0.5
4b 4-Methoxybenzylidene 2.96 ± 0.6
4c 4-Bromobenzylidene 10.93 ± 0.43
4d 4-Methylbenzylidene 25 ± 0.54

Key Insight : The electron-withdrawing bromo group in 4c enhances inhibitory potency compared to electron-donating groups (e.g., methoxy in 4b ), suggesting electronic effects critically modulate VEGFR-2 binding .

Urease Inhibitors (N-(6-Arylbenzo[d]thiazol-2-yl)Acetamides)

Compounds 3a–3h () lack the nitro group but feature aryl substituents at the benzothiazole 6-position. 3f (N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide) exhibited the strongest urease inhibition (IC₅₀ = 4.27 ± 0.582 µM), outperforming the standard inhibitor thiourea. Molecular docking indicated that the p-tolyl group forms hydrophobic interactions, while the acetamide engages in hydrogen bonding with urease’s non-metallic active site .

Table 2: Urease Inhibition by Selected Analogs

Compound Substituent Urease IC₅₀ (µM)
3f p-Tolyl 4.27 ± 0.582
3g Unspecified 12.66 ± 0.531
3h Unspecified 5.67 ± 0.5735

Key Insight : The p-tolyl group in 3f enhances activity compared to other aryl groups, highlighting the importance of hydrophobic substituents in urease inhibition .

Antitubercular Agents (DprE1 Inhibitors)

Compounds 5g, 5i, 5k, 5o () feature dual nitrobenzo[d]thiazol-2-ylthio groups and benzyl substituents. 5k (MIC = 0.82 µM against Mycobacterium tuberculosis) demonstrated superior activity to isoniazid (MIC = 1.04 µM). Halogen substituents (e.g., chloro, bromo) correlated with enhanced DprE1 enzyme inhibition, likely due to improved target binding .

Table 3: Antitubercular Activity of DprE1 Inhibitors

Compound Substituent MIC (µM)
5g Unspecified 1.01
5k Halogenated 0.82
INH - 1.04

Key Insight : Dual nitrobenzo[d]thiazole scaffolds enhance antitubercular efficacy, with halogen atoms further optimizing activity .

Structural Modifications and Activity Trends

  • Nitro Group : Critical for VEGFR-2 inhibition (e.g., 4a–4d ) and antitubercular activity (e.g., 5k ), but absent in potent urease inhibitors (e.g., 3f ) .
  • Thioether Linkage : Common in DprE1 inhibitors (e.g., 5k ) and VEGFR-2 inhibitors, likely improving solubility and target engagement .

Q & A

Q. What are the standard synthetic protocols for N-(6-nitrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide, and how are yields optimized?

The synthesis typically involves a multi-step reaction starting with 6-nitrobenzo[d]thiazol-2-amine. A common method includes:

  • Step 1 : Acetylation of the amine group using acetic acid or acetyl chloride under reflux conditions (60–80°C, 4–6 hours) to form N-(6-nitrobenzo[d]thiazol-2-yl)acetamide .
  • Step 2 : Thioetherification via nucleophilic substitution. For example, reacting with 2-(p-tolylthio)acetyl chloride in acetone with K₂CO₃ as a base (reflux, 8–12 hours) . Yield optimization focuses on solvent choice (e.g., acetone or DMF), temperature control, and stoichiometric ratios of reagents. Purification is achieved via recrystallization (ethanol/water mixtures) or column chromatography.

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic and spectrometric techniques:

  • ¹H/¹³C NMR : Identifies protons and carbons in the benzothiazole, acetamide, and p-tolylthio groups (e.g., aromatic protons at δ 7.5–8.5 ppm, methyl groups at δ 2.3–2.5 ppm) .
  • IR Spectroscopy : Confirms amide C=O stretching (~1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 386.4) validate the molecular formula .

Q. What preliminary biological activities have been reported for this compound?

Initial screenings highlight:

  • Anticancer Activity : Inhibition of VEGFR-2 kinase (IC₅₀ values in the nanomolar range) via molecular docking studies targeting ATP-binding pockets .
  • Antifungal Activity : Moderate inhibition against C. albicans and A. niger (MIC: 32–64 µg/mL) through membrane disruption or ergosterol biosynthesis interference . Assays include MTT for cytotoxicity and broth microdilution for antifungal testing .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Key parameters include:

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in thioetherification steps, improving reaction rates .
  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to facilitate two-phase reactions .
  • Temperature Gradients : Gradual heating (40°C → 80°C) minimizes side reactions like nitro group reduction . Purity is monitored via TLC (hexane:ethyl acetate, 7:3) and validated by HPLC (>95% purity) .

Q. What structure-activity relationships (SAR) govern its biological activity?

  • Nitro Group : Critical for electronic effects; removal reduces kinase inhibition by 70% .
  • p-Tolylthio Moiety : Enhances lipophilicity, improving membrane permeability (logP ~3.2) .
  • Acetamide Linker : Flexibility allows optimal binding to hydrophobic enzyme pockets. Substitution with bulkier groups (e.g., phenyl) decreases activity .

Q. How do molecular docking studies elucidate its mechanism of action?

Computational models (AutoDock Vina, Schrödinger Suite) predict:

  • VEGFR-2 Binding : Hydrogen bonds between the acetamide carbonyl and Lys868, and π-π stacking of the benzothiazole with Phe1047 .
  • Free Energy Calculations : ΔG values (e.g., −9.2 kcal/mol) correlate with experimental IC₅₀ data . Validation via mutagenesis studies (e.g., K868A mutations reduce binding affinity by 50%) is recommended.

Q. How can researchers resolve contradictions in biological activity data across derivatives?

  • Control Experiments : Compare batches for purity (HPLC) and confirm stereochemistry (X-ray crystallography) .
  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab discrepancies .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., ethoxy vs. nitro substituents) to identify outlier results .

Q. What strategies assess metabolic stability and pharmacokinetic (PK) properties?

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolites (LC-MS/MS) .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • ADME Prediction : Tools like PreADMET predict moderate blood-brain barrier permeability (logBB: −0.5) and high plasma protein binding (>90%) .

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